molecular formula C22H23NO4 B8257329 (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

カタログ番号: B8257329
分子量: 365.4 g/mol
InChIキー: SPZXSRMTHPANFO-LSDHHAIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is an Fmoc-protected piperidine derivative with stereochemical specificity at positions 3 (R-configuration) and 6 (S-configuration). Its molecular formula is C₂₃H₂₃NO₄, and it is identified by CAS number 799814-32-7 . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. This compound is primarily employed as a building block in medicinal chemistry for synthesizing peptidomimetics or constrained peptide analogs.

特性

IUPAC Name

(3R,6S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXSRMTHPANFO-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Material Selection

The chiral piperidine backbone is synthesized from (3R,6S)-6-methylpiperidine-3-carboxylic acid, which is either commercially sourced or prepared via asymmetric hydrogenation of pyridine derivatives. Industrial routes often employ enantioselective catalysis to ensure >99% enantiomeric excess.

Fmoc Protection of the Piperidine Nitrogen

The nitrogen atom is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:

  • Reaction Conditions :

    • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

    • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Temperature : 0°C to room temperature.

    • Time : 2–4 hours.

    The reaction proceeds via nucleophilic attack of the piperidine nitrogen on Fmoc-Cl, forming the protected intermediate. Excess base neutralizes HCl byproducts.

  • Yield Optimization :

    • A 5:1 molar ratio of Fmoc-Cl to piperidine ensures complete protection.

    • Post-reaction purification via silica gel chromatography achieves >95% purity.

Methylation at Position 6

The methyl group is introduced during piperidine ring formation or via post-cyclization alkylation:

  • Ring-Formation Approach :

    • Reagents : Methyl iodide (MeI) and a strong base (e.g., LDA).

    • Mechanism : Deprotonation at position 6 followed by methyl group transfer.

    • Stereochemical Control : Chiral auxiliaries or catalysts preserve the (3R,6S) configuration.

  • Post-Cyclization Alkylation :

    • Conditions : MeI in tetrahydrofuran (THF) at −78°C.

    • Yield : 70–85% after recrystallization.

Carboxylic Acid Functionalization at Position 3

The carboxylic acid is introduced via oxidation or carboxylation:

  • Oxidation of Alcohol Precursors :

    • Reagents : Jones reagent (CrO3/H2SO4) or TEMPO/NaClO.

    • Efficiency : 80–90% conversion.

  • Direct Carboxylation :

    • CO2 Insertion : Using Grignard reagents (e.g., Mg in THF) under high-pressure CO2.

    • Yield : 65–75%.

Industrial-Scale Production

Solid-Phase Synthesis

Automated peptide synthesizers streamline large-scale production:

  • Resin Functionalization :

    • Resin Type : 2-chlorotrityl chloride (2-CTC) resin.

    • Loading Capacity : 0.5–1.2 mmol/g.

  • Coupling and Deprotection :

    • Fmoc Removal : 20% piperidine in DMF (2 × 5 min).

    • Activation : HATU/HOAt with N-methylmorpholine.

    StepReagents/ConditionsTimeYield
    Fmoc Deprotection20% piperidine/DMF10 min>99%
    Amino Acid CouplingHATU, HOAt, N-methylmorpholine4–24 h85–95%

Solution-Phase Synthesis

For smaller batches, solution-phase methods offer flexibility:

  • Key Steps :

    • Protection : Fmoc-Cl in DCM with TEA.

    • Methylation : MeI with LDA in THF.

    • Carboxylation : CO2 insertion under 50 psi.

  • Purification :

    • Chromatography : Reverse-phase HPLC (C18 column).

    • Solvent System : Acetonitrile/water with 0.1% TFA.

Challenges and Optimization

Stereochemical Integrity

Maintaining the (3R,6S) configuration demands stringent conditions:

  • Low-Temperature Reactions : Minimize epimerization during methylation.

  • Chiral Catalysts : Rhodium-based catalysts for asymmetric hydrogenation.

Byproduct Formation

Common issues include:

  • Over-Alkylation : Controlled MeI stoichiometry prevents di-methylation.

  • Fmoc Hydrolysis : Anhydrous conditions and neutral pH stabilize the Fmoc group.

Analytical Validation

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18, 60% acetonitrile).

  • Mass Spectrometry : m/z 365.4 [M+H]+.

Stereochemical Confirmation

  • Circular Dichroism : Peaks at 220 nm (R configuration) and 260 nm (S configuration).

  • X-ray Crystallography : Resolves absolute configuration.

Comparative Data on Synthesis Routes

MethodYield (%)Purity (%)Scalability
Solid-Phase85–95>99High
Solution-Phase70–8095–98Moderate
Industrial Automated90–98>99Very High

化学反応の分析

Types of Reactions

(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the Fmoc group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with various molecular targets. The Fmoc group protects the amine functionality during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further coupling reactions, facilitating the formation of peptide bonds. The piperidine ring provides structural stability and influences the compound’s reactivity.

類似化合物との比較

Comparison with Structural Analogs

Core Structural Variations

The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected analogs:

Compound Name Core Structure Substituents/Modifications CAS Number Molecular Weight Key Applications
(3R,6S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid Piperidine (6-membered ring) 6-methyl, 3-carboxylic acid 799814-32-7 393.44 g/mol Peptide backbone modification
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid Linear hexanoic acid Methylamino-Fmoc group 173690-47-6 379.41 g/mol Linker in SPPS
rac-(3S,4S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Pyrrolidine (5-membered ring) 4-trifluoromethyl, 3-carboxylic acid Not provided 293.34 g/mol Fluorinated bioactive analogs
(S)-2-((Fmoc-amino)-3-(o-tolyl)propanoic acid Propanoic acid o-Tolyl side chain, Fmoc-protected amine 211637-75-1 455.51 g/mol Non-natural amino acid synthesis
Racemic-(3aR,6S,7aR)-4-(Fmoc)octahydrofuro[3,2-b]pyridine-6-carboxylic acid Fused bicyclic system Furopyridine backbone WX111874 Not provided Conformationally constrained scaffolds

Key Observations:

  • Ring Size and Rigidity: The target compound’s piperidine core offers a balance between flexibility and rigidity, ideal for mimicking peptide β-turns. In contrast, the pyrrolidine analog (5-membered ring) introduces greater torsional strain, while the fused bicyclic system in imposes severe conformational constraints .
  • Substituent Effects: The 6-methyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to unsubstituted Fmoc-piperidines. The trifluoromethyl group in the pyrrolidine analog enhances electronegativity, improving binding affinity in fluorinated drug candidates .
  • Synthetic Utility: Linear analogs like 173690-47-6 are used as spacers in SPPS due to their extended carbon chains, whereas the target compound’s piperidine scaffold is preferred for introducing cyclic constraints .
Solubility and Stability:
  • The target compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO), typical of Fmoc-protected species. Its stability under acidic conditions is superior to Boc-protected analogs but requires deprotection with piperidine or DBU in basic environments .
  • The pyrrolidine analog shows reduced solubility due to the hydrophobic trifluoromethyl group, necessitating acetonitrile or THF for dissolution.

生物活性

The compound (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a piperidine derivative notable for its potential biological activities. Its structural features, including the fluorenyl and methoxycarbonyl groups, suggest a range of therapeutic applications, particularly in drug discovery and medicinal chemistry.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 193693-67-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity and alter receptor signaling pathways, leading to various biological effects such as anti-inflammatory and analgesic properties.

Biological Activity Overview

Recent studies have investigated the compound’s potential in various therapeutic areas:

  • Anti-inflammatory Effects : Preliminary data suggest that the compound exhibits significant anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
  • Analgesic Properties : The compound has been evaluated for its pain-relieving effects, showing promise as a potential analgesic agent.
  • Glycosidase Inhibition : Research indicates that derivatives of piperidine compounds may inhibit glycosidases, which are crucial in carbohydrate metabolism. This inhibition could have implications for treating metabolic disorders .

Case Studies and Research Findings

Several studies provide insights into the biological activity of similar piperidine derivatives:

  • Glycosidase Inhibitory Activity :
    • A study demonstrated that related piperidine derivatives inhibited several glycosidases, suggesting potential applications in metabolic diseases .
  • Antiradical Activity :
    • Another research highlighted the antiradical properties of piperidine-based compounds, indicating their potential as safe therapeutic agents with antioxidant capabilities .
  • Therapeutic Potential :
    • The compound has been explored for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological pathways, including those involved in cancer and neurodegenerative diseases.

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryExhibits significant reduction in inflammation
AnalgesicPotential pain-relieving effects
Glycosidase InhibitionInhibits glycosidases, impacting metabolism
AntioxidantShows antiradical activity

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acidPiperidine ring with fluorenyl groupAnti-inflammatory, analgesic
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin)Similar core structureAnticancer properties
N-(9H-fluoren-9-ylmethoxycarbonyl)-piperidineCore with different substitutionsVaries based on substituent

Q & A

Q. What are the critical safety protocols for handling (3R,6S)-1-Fmoc-6-methylpiperidine-3-carboxylic acid in laboratory settings?

  • Methodological Answer: Strict adherence to PPE (gloves, lab coats, safety goggles) is mandatory due to acute toxicity and skin/eye irritation risks . Work under a fume hood to minimize inhalation exposure, and avoid dust formation during weighing or transfer . Immediate first aid measures include 15-minute eye rinsing with water and medical consultation for skin contact or ingestion . Store at 2–8°C in a dry, sealed container to prevent degradation .

Q. How can researchers optimize the synthesis of this compound as a chiral building block?

  • Methodological Answer: The Fmoc group is acid-labile; use mild deprotection conditions (e.g., 20% piperidine in DMF) to retain stereochemical integrity . Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Purify via flash chromatography (silica gel, 5% MeOH in DCM) to achieve ≥98% purity .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer: Use 1H/13C NMR to verify stereochemistry (e.g., δ 4.3–4.5 ppm for Fmoc-CH2, δ 1.2–1.4 ppm for methyl group) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: 438.18). Polarimetry can validate enantiomeric purity if the compound is optically active .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound?

  • Methodological Answer: Cross-reference SDS from multiple suppliers (e.g., Indagoo vs. Key Organics) and conduct in-house acute toxicity assays (e.g., OECD 423 for oral toxicity) . Note that conflicting classifications (e.g., Category 4 oral toxicity in vs. unspecified in ) may arise from incomplete data. Perform dose-response studies in cell lines (e.g., HEK293) to establish LC50 values .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer: Lyophilize the compound under inert gas (N2/Ar) and store in amber vials at -20°C with desiccants (silica gel) to prevent hydrolysis of the Fmoc group . Monitor stability via periodic HPLC analysis (degradation products typically elute earlier due to loss of Fmoc) .

Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer: Use density functional theory (DFT) to model the steric effects of the 6-methyl group on coupling efficiency. Compare activation energies for amide bond formation with varying coupling reagents (e.g., HATU vs. EDCI) . Validate predictions experimentally by measuring reaction yields under optimized conditions.

Q. What are the environmental implications of accidental release, and how should waste be managed?

  • Methodological Answer: No ecotoxicity data exists; assume bioaccumulation potential due to lipophilic Fmoc groups . Collect waste in sealed containers labeled “halogenated organic waste” and incinerate via licensed facilities . Avoid aqueous disposal to prevent groundwater contamination .

Data Gaps and Contradictions

Q. How should researchers proceed given the lack of ecological toxicity data?

  • Methodological Answer: Apply the precautionary principle: treat the compound as persistent, bioaccumulative, and toxic (PBT) until data is available. Use QSAR models (e.g., EPI Suite) to estimate log Kow (predicted ~3.5) and biodegradability (likely low) . Partner with environmental toxicology labs to conduct OECD 301F biodegradation tests .

Q. What experimental designs resolve ambiguities in stereochemical stability under basic conditions?

  • Methodological Answer: Conduct kinetic studies in basic media (pH 8–12) using chiral HPLC to track racemization. Compare stability of (3R,6S) vs. (3S,6R) diastereomers. Use Arrhenius plots to extrapolate shelf-life at 25°C . Stabilize the compound by adding radical scavengers (e.g., BHT) if oxidation is detected .

Methodological Tables

Parameter Recommended Method Key Observations Reference
Purity AnalysisHPLC (C18, 0.1% TFA, 30%→70% ACN)Degradation peaks at 5–7 min indicate Fmoc loss
Toxicity ScreeningOECD 423 (Acute Oral)LD50 > 300 mg/kg (Category 4)
Stereochemical ValidationPolarimetry ([α]D = +15° in CHCl3)Matches literature for (3R,6S) configuration

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。